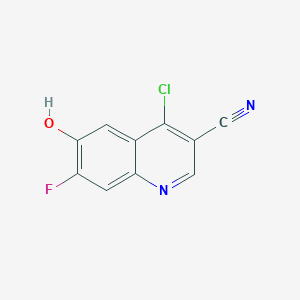
4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile
Número de catálogo B8770624
Peso molecular: 222.60 g/mol
Clave InChI: HQWUPLKDABZELG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06780996B2
Procedure details


A mixture of 6-benzyloxy-4-chloro-7-fluoro-3-quinolinecarbonitrile (733 mg, 2.34 mmol) and 1 mL of thioanisole in 12 mL of trifluoroacetic acid is heated at reflux for 9 hours then concentrated in vacuo. The residue is treated with ice water and then basified to pH 9-10 by the addition of aqueous ammonium hydroxide. The resultant solid is collected by filtration and washed with diethyl ether. The filtrate is extracted with 10% methanol in ethyl acetate. The organic layer is dried over sodium sulfate, filtered and concentrated in vacuo. The residue is combined with the solid obtained initially, and this material is dissolved in 5% methanol in ethyl acetate and absorbed onto silica gel. Purification by flash column chromatography eluting with a gradient of hexane to increasing amounts of ethyl acetate in hexane to 5% methanol in ethyl acetate provides 260 mg of 4-chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile, mp>250° C.
Quantity
733 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[F:19])[N:15]=[CH:14][C:13]([C:20]#[N:21])=[C:12]2[Cl:22])C1C=CC=CC=1.C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O.CO.C(OCC)(=O)C>[Cl:22][C:12]1[C:11]2[C:16](=[CH:17][C:18]([F:19])=[C:9]([OH:8])[CH:10]=2)[N:15]=[CH:14][C:13]=1[C:20]#[N:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
733 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C(=C(C=NC2=CC1F)C#N)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 9 hours
|
|
Duration
|
9 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is treated with ice water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified to pH 9-10 by the addition of aqueous ammonium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate is extracted with 10% methanol in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained initially
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of hexane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to increasing amounts of ethyl acetate in hexane to 5% methanol in ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)O)F)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 260 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
